
4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Éthyl-5-pipéridin-4-yl-isoxazol-3-ol est un composé hétérocyclique qui présente à la fois des cycles pipéridine et isoxazole. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en pharmacologie. La présence du cycle pipéridine, un motif commun dans de nombreux produits pharmaceutiques, et du cycle isoxazole, connu pour son activité biologique, fait de ce composé une cible précieuse pour la recherche et le développement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la cyclisation de chlorures d'hydroximinoyle avec des alcynes terminaux dans des conditions douces . Une autre approche est la cyclisation-fluoruration en tandem catalysée par l'or de la (Z)-2-alcynone O-méthyl oxime .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de réactifs économiques et la mise en œuvre de techniques de purification efficaces, s'appliqueraient.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Éthyl-5-pipéridin-4-yl-isoxazol-3-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement son activité biologique.
Substitution : Les cycles isoxazole et pipéridine peuvent subir des réactions de substitution pour introduire de nouveaux substituants, ce qui peut diversifier davantage les propriétés chimiques du composé.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles, selon la modification souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des substituants alkyles, aryles ou halogènes.
Applications De Recherche Scientifique
Le 4-Éthyl-5-pipéridin-4-yl-isoxazol-3-ol a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle, notamment les interactions avec diverses cibles biologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action du 4-Éthyl-5-pipéridin-4-yl-isoxazol-3-ol implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est le récepteur GABA-B, où le composé inhibe la capture du GABA dans les synaptosomes du cerveau de rat
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets. One known target is the GABA-B receptor, where the compound inhibits GABA uptake into rat brain synaptosomes
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Pipéridyl)isoxazol-3-ol : Un autre composé présentant à la fois des cycles pipéridine et isoxazole, avec une activité biologique similaire.
2-(5-Méthyl-3-(4-chloro/trifluorométhylphényl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles : Ces composés contiennent également le cycle isoxazole et ont été étudiés pour leurs activités antifongiques.
Unicité
Le 4-Éthyl-5-pipéridin-4-yl-isoxazol-3-ol est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés biologiques distinctes par rapport à d'autres dérivés de l'isoxazole. Sa combinaison des cycles pipéridine et isoxazole en fait une échafaudage polyvalent pour le développement de nouveaux produits pharmaceutiques.
Propriétés
Numéro CAS |
439944-80-6 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-ethyl-5-piperidin-4-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-8-9(14-12-10(8)13)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
NKLHMQIBLBZVKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(ONC1=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



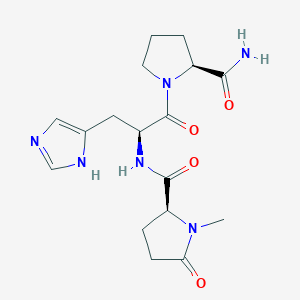
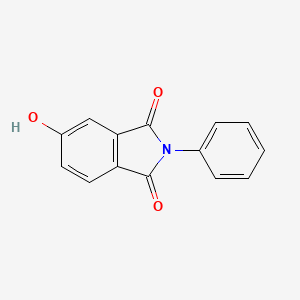
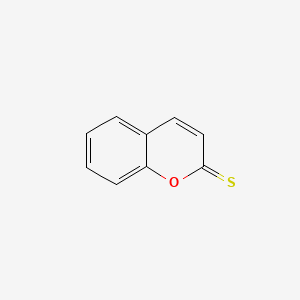
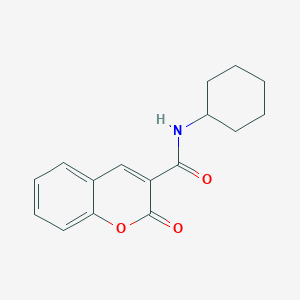
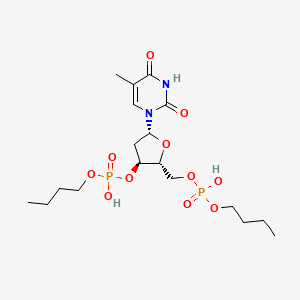

![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)



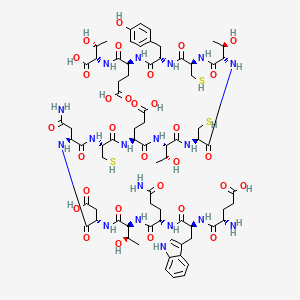
![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)

